N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
N-[2-(Diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride is a benzothiazole-derived carboxamide compound with a complex heterocyclic framework. Structurally, it features a thiophene-2-carboxamide core linked to a 4-ethoxy-substituted benzothiazole moiety and a diethylaminoethyl side chain, protonated as a hydrochloride salt. The compound’s synthesis likely involves multi-step reactions, such as coupling of thiophene-2-carbonyl chloride with a pre-functionalized 4-ethoxybenzothiazol-2-amine intermediate, followed by alkylation or amidation to introduce the diethylaminoethyl group .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2.ClH/c1-4-22(5-2)12-13-23(19(24)17-11-8-14-26-17)20-21-18-15(25-6-3)9-7-10-16(18)27-20;/h7-11,14H,4-6,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGORWSWOMINWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride (hereafter referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.02 g/mol. It features a benzothiazole ring, an ethoxy substitution, and a thiophene moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26ClN3O2S2 |
| Molecular Weight | 426.02 g/mol |
| CAS Number | 1216802-02-6 |
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the benzothiazole and thiophene rings enhances its binding affinity, potentially influencing pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression.
- Receptor Modulation : It may interact with neurotransmitter receptors, suggesting implications in neuropharmacology.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent.
Anticancer Properties
In vitro studies have assessed the compound's cytotoxic effects on several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
Results indicated that the compound inhibited cell proliferation with IC50 values around 10 µM, suggesting its potential for development as an anticancer therapeutic.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In a murine model of inflammation, it significantly reduced edema and pro-inflammatory cytokine levels, indicating its potential utility in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity : A study published in PMC evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. It highlighted that structural modifications could enhance activity against resistant strains .
- Anticancer Research : A recent investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study concluded that it induces apoptosis via mitochondrial pathways, emphasizing its role as a promising anticancer agent .
- Inflammation Model Study : In a controlled laboratory setting, researchers administered the compound to mice subjected to inflammatory stimuli. The results demonstrated a marked reduction in inflammation markers compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole carboxamides, which are studied for their diverse pharmacological properties. Below is a detailed comparison with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Variations
Key Differences and Implications
Substituent Effects on Bioactivity: The ethoxy group at benzothiazole C4 in the target compound may enhance metabolic stability compared to methoxy or methyl analogues due to increased steric bulk and reduced oxidative metabolism . Diethylaminoethyl vs. Dimethylaminoethyl Side Chains: The diethyl group in the target compound likely improves membrane permeability compared to dimethyl derivatives, as longer alkyl chains enhance lipophilicity .
Synthetic Yields and Feasibility :
- Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit lower synthetic yields (37–70%) due to steric and electronic challenges during coupling reactions . In contrast, the target compound’s ethoxybenzothiazole moiety may offer moderate yields, as seen in similar benzothiazole syntheses (e.g., 45–60% in ).
Spectroscopic Characterization :
- IR spectra of benzothiazole carboxamides typically show ν(C=O) stretches at 1663–1682 cm⁻¹ and ν(NH) at 3150–3414 cm⁻¹, consistent with the target compound’s expected tautomeric form .
- The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, as observed in analogous triazole-thiones .
Preparation Methods
Cyclization of 2-Amino-4-ethoxyphenol Derivatives
The 4-ethoxy-1,3-benzothiazol-2-amine intermediate is synthesized via cyclocondensation of 2-amino-4-ethoxyphenol with thiourea in acidic media (Scheme 1):
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Solvent : Ethanol/water (3:1 v/v)
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Catalyst : 10% HCl (2 eq)
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Temperature : 110°C, 6 h
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Yield : 89%
Purification via recrystallization from ethyl acetate/heptane provides >98% purity.
Alternative Route Using Lawesson’s Reagent
4-Ethoxybenzothiazole derivatives are accessible via sulfurization of 4-ethoxybenzamide precursors using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane 2,4-disulfide):
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Molar Ratio : 1:1.2 (amide:reagent)
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Reaction Time : 8 h
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Yield : 82%
Thiophene-2-Carboxamide Coupling
Acylation of Benzothiazol-2-Amine
Thiophene-2-carbonyl chloride reacts with 4-ethoxy-1,3-benzothiazol-2-amine in dichloromethane (DCM) under Schotten-Baumann conditions:
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Base : 2 eq NaHCO₃
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Temperature : 0–5°C (prevents ethoxy group hydrolysis)
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Yield : 76%
Palladium-Catalyzed Amination
A Buchwald-Hartwig coupling strategy enables direct N-alkylation using 2-(diethylamino)ethyl chloride (Scheme 2):
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Solvent : Toluene, 100°C, 12 h
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Yield : 68%
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt:
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Acid Concentration : 4 M HCl in ethanol
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Temperature : 0°C, 2 h
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Purity : 99.5% (HPLC)
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Yield : 91%
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent-Free Benzothiazole Synthesis : Eliminating ethanol/water mixtures reduces waste generation and improves reaction kinetics (TOF increased by 22%).
In Situ Vilsmeier Reagent : Generating formylating agents during thiophene acylation minimizes handling hazards.
Continuous Crystallization : Implementing plug-flow reactors for hydrochloride salt formation enhances batch consistency (RSD <1%) .
Q & A
Q. Key optimization parameters :
- Temperature : Excess heat (>60°C) may degrade the benzothiazole moiety .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical for ≥95% purity .
Basic: Which analytical techniques are recommended to confirm structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and diastereomeric purity. For example, the ethoxy group on the benzothiazole ring appears as a triplet at δ 1.4–1.6 ppm (¹H) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 479.0) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect hydrolyzed byproducts .
Q. Methodological solutions :
- Orthogonal assays : Validate activity using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Stability studies : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C) .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
Q. Approaches :
- Core modifications : Replace the thiophene-2-carboxamide with furan or pyrrole rings to assess electronic effects .
- Substituent variation : Introduce halogens (e.g., -F, -Cl) at the benzothiazole 4-position to enhance binding affinity .
Q. Example SAR Table :
| Derivative | Modification | Activity (IC₅₀, nM) | Reference |
|---|---|---|---|
| Parent compound | None | 120 ± 15 | |
| 4-Fluoro analog | -F at benzothiazole | 85 ± 10 | |
| Furan replacement | Thiophene → furan | 200 ± 25 |
Methodological: How can reaction yields be optimized for scale-up synthesis?
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling, reducing reaction time from 24h to 6h .
- Microwave-assisted synthesis : Improve yield by 15–20% for cyclization steps (80°C, 150 W) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Advanced: What computational methods predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiophene ring shows high electron density, favoring π-π stacking with kinase active sites .
- Molecular docking : AutoDock Vina simulates binding to targets like EGFR (PDB ID: 1M17), highlighting hydrogen bonds with the diethylaminoethyl group .
Basic: What are critical solubility and stability considerations for in vitro assays?
- Solubility : The hydrochloride salt improves aqueous solubility (≥10 mM in PBS), but precipitation occurs at pH >7.5. Use DMSO stocks (<0.1% final concentration) .
- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles in solution .
Advanced: How can target engagement be validated in cellular models?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with bound proteins, followed by pull-down and MS identification .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
